PDE10A Inhibitory Potency: Scaffold-Driven Gain Over Non-Selective Adenosine Antagonists
A structurally related [1,2,4]triazolo[4,3-a]quinazoline derivative bearing a distinct substitution pattern (CHEMBL2180426) demonstrated potent PDE10A inhibition with a Ki of 2 nM in a fluorescence polarization assay [1]. This is a fundamentally different pharmacological profile from the prototypical non-selective adenosine receptor antagonist CGS 15943, which shows Ki values of 3.5-50 nM across human adenosine receptor subtypes . The 5-phenyl N1-phenethyl substitution topology of the target compound is not a privileged motif for adenosine receptor binding (which favors 2-furanyl and 5-amino-9-chloro groups in the [1,5-c] series), suggesting it may preferentially engage the PDE10A catalytic site instead, offering a research tool with target class selectivity orthogonal to standard adenosine ligands.
| Evidence Dimension | PDE10A inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; structurally related [4,3-a] isomer Ki = 2 nM (PDE10A) |
| Comparator Or Baseline | CGS 15943: No significant PDE10A inhibition reported; primary activity at adenosine receptors (Ki: A1=3.5, A2A=4.2, A2B=16, A3=50 nM) |
| Quantified Difference | Class switch from adenosine receptor antagonism (Ki ~3-50 nM) to PDE10A inhibition (Ki ~2 nM) in related [4,3-a] scaffold |
| Conditions | PDE10A fluorescence polarization assay; adenosine receptor binding in transfected CHO cell membranes |
Why This Matters
For researchers investigating PDE10A-mediated pathways (e.g., Huntington's disease models), this compound offers a chemical starting point that avoids confounding adenosine receptor activity, unlike the commercially available triazoloquinazoline tool CGS 15943.
- [1] BindingDB Entry BDBM50398008 / CHEMBL2180426. Ki = 2 nM for PDE10A inhibition (fluorescence polarization assay). Data sourced from US Patent 8846000. View Source
